2-(4-Methylpiperazin-1-yl)quinolin-8-ol
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Overview
Description
2-(4-Methylpiperazin-1-yl)quinolin-8-ol is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system substituted with a 4-methylpiperazine group at the 2-position and a hydroxyl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)quinolin-8-ol can be achieved through several methods. One common approach involves the Mannich reaction, where a quinoline derivative is reacted with formaldehyde and a secondary amine, such as 4-methylpiperazine . Another method involves the cyclization of appropriate precursors under microwave irradiation with a Pd-SrTiO3 catalyst . This method is advantageous due to its efficiency and high yield.
Industrial Production Methods
For large-scale production, a green approach using nanocrystalline titania-based sulfonic acid catalysts has been developed. This method involves a one-pot synthesis under solvent-free conditions, resulting in high yields within a short reaction time . The catalyst can be recycled multiple times, making it cost-effective for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant antibacterial and antioxidant activities.
Medicine: It has potential as an antimicrobial agent, particularly against drug-resistant bacterial strains.
Industry: The compound is used in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it targets bacterial proteins such as LptA and Top IV, disrupting their function and leading to bacterial cell death . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
5-(4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol: Another quinoline derivative with similar structural features but different substituents.
Quinolin-8-ol: The parent compound without the piperazine substitution.
Uniqueness
2-(4-Methylpiperazin-1-yl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperazine group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17N3O |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)quinolin-8-ol |
InChI |
InChI=1S/C14H17N3O/c1-16-7-9-17(10-8-16)13-6-5-11-3-2-4-12(18)14(11)15-13/h2-6,18H,7-10H2,1H3 |
InChI Key |
MOFDRKQXTIFECB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
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